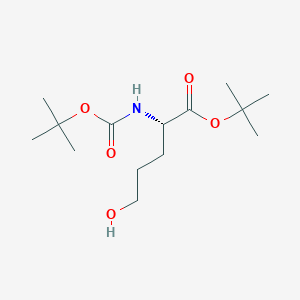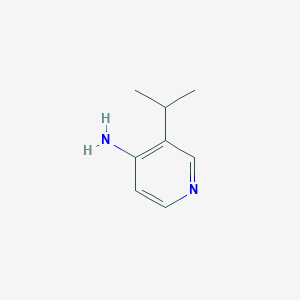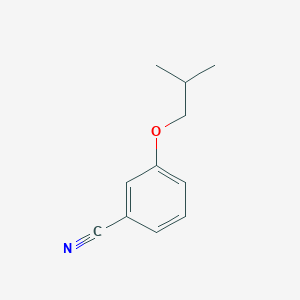
Dimethyl cyclobutane-1,3-dicarboxylate
Descripción general
Descripción
Dimethyl cyclobutane-1,1-dicarboxylate is a chemical compound with the CAS Number: 10224-72-3 and a molecular weight of 172.18 . Its IUPAC name is dimethyl 1,1-cyclobutanedicarboxylate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, dimethyl 2,4-bis (3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized by the dimerization of methyl 3- (3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight .Molecular Structure Analysis
The molecular structure of Dimethyl cyclobutane-1,1-dicarboxylate was determined by single crystal X-ray analysis . The molecule is located at the center of inversion .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Dimethyl cyclobutane-1,3-dicarboxylate derivatives have been studied for their crystal structures. For instance, Shabir et al. (2020) synthesized a specific derivative and analyzed its molecular and crystal structures using single crystal X-ray analysis. The molecule showed a slightly distorted square-planar arrangement and formed a three-dimensional architecture in the crystal, stabilized by hydrogen bonding and van der Waals interactions (Shabir et al., 2020).
Polymer Synthesis
The compound has been utilized in polymer synthesis. Choi et al. (1999) synthesized its homopolymer and copolymers, finding that the homopolymer exhibited a high glass transition temperature and better thermostability compared to PMMA homopolymer. These polymers also formed clear, colorless films (Choi et al., 1999).
Reactivity and Chemical Synthesis
The reactivity of cyclobutane moieties in derivatives like dimethyl 3-methylenecyclobutane-1,2-dicarboxylate has been explored for chemical synthesis. Stevenson et al. (2003) detailed the synthesis process, highlighting its utility in reactions like annulation and cyclization (Stevenson et al., 2003).
Ring Closure Techniques
Török and Molnár (1993) described a method for preparing methyl- and dimethyl-cyclobutanes from simple 1,3-diols, emphasizing the importance of phase transfer catalysis in the synthesis of the cyclobutane skeleton (Török & Molnár, 1993).
Structural and Electronic Studies
Research on derivatives like 1,3-diphosphacyclobutane-2,4-diyl derivatives provides insights into structural characters and their potential use in organoelectronics and small molecule activation (Ito, 2018).
Photocatalytic and Photochemical Studies
Studies like the photocatalytic oxidative [2+2] cycloelimination reactions using flavinium salts highlight the role of this compound derivatives in photoredox catalysis (Hartman et al., 2020).
Propiedades
IUPAC Name |
dimethyl cyclobutane-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)5-3-6(4-5)8(10)12-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPHHNLWGXBMKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240165 | |
| Record name | 1,3-Cyclobutanedicarboxylic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90199-98-7 | |
| Record name | 1,3-Cyclobutanedicarboxylic acid, dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90199-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclobutanedicarboxylic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


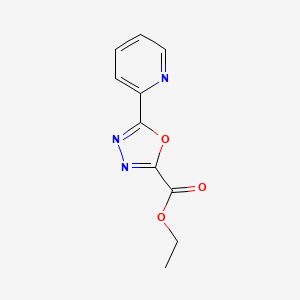
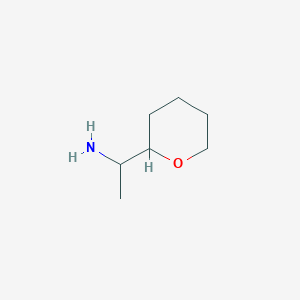
![2-[[(3-Bromo-4-methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3165566.png)
![2-{[2-(3-Bromo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3165568.png)
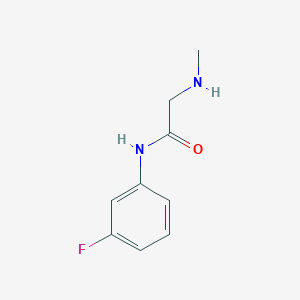
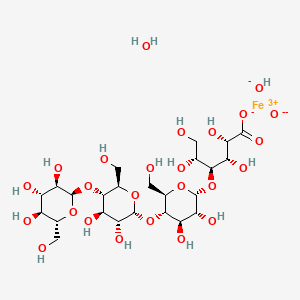
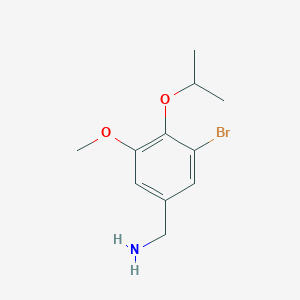

![2-[(4-aminophenyl)thio]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3165595.png)
![N-[(1-ethyl-2-piperidinyl)methyl]-1-propanamine](/img/structure/B3165603.png)
